[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride
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Overview
Description
[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride is a compound that features both imidazole and pyrrole moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrole is another five-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride typically involves the condensation of 3-(1H-imidazol-1-yl)propan-1-amine with 1-methyl-1H-pyrrole-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the condensation reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, acids, bases; reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole and pyrrole moieties are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as antimicrobial, antifungal, and anticancer effects, making it a promising compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole moiety can bind to metal ions and enzymes, while the pyrrole ring can interact with various receptors and proteins. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[3-(1H-Imidazol-1-yl)propyl]amine hydrochloride: Lacks the pyrrole moiety, making it less versatile in terms of biological interactions.
[1-Methyl-1H-pyrrol-2-yl]methylamine hydrochloride: Lacks the imidazole moiety, reducing its potential for metal ion binding and enzyme interactions.
Uniqueness
[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride is unique due to the presence of both imidazole and pyrrole moieties in its structure. This dual functionality allows it to interact with a wider range of biological targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-imidazol-1-yl-N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4.ClH/c1-15-7-2-4-12(15)10-13-5-3-8-16-9-6-14-11-16;/h2,4,6-7,9,11,13H,3,5,8,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYHRWBCOSUNFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNCCCN2C=CN=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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